molecular formula C21H20N6OS2 B11266099 3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B11266099
M. Wt: 436.6 g/mol
InChI Key: OMALLHDODNNONU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety and a benzamide group. The molecule’s planar conformation, inferred from analogous structures (e.g., ), is stabilized by intramolecular hydrogen bonds and π-stacking interactions, which may enhance its stability and binding affinity in biological systems . Thiadiazole derivatives are known for diverse pharmacological activities, including antimicrobial and antifungal properties, suggesting this compound may share similar bioactivity profiles .

Properties

Molecular Formula

C21H20N6OS2

Molecular Weight

436.6 g/mol

IUPAC Name

3,4-dimethyl-N-[3-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C21H20N6OS2/c1-12-8-9-15(10-13(12)2)20(28)23-21-22-19(25-30-21)18-14(3)27(26-24-18)16-6-5-7-17(11-16)29-4/h5-11H,1-4H3,(H,22,23,25,28)

InChI Key

OMALLHDODNNONU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=CC=C4)SC)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Benzamide Precursor

The benzamide moiety is synthesized via N-acylation of 3,4-dimethylbenzoic acid. A catalyst-free method using dibenzoylacetylene and triazole derivatives at room temperature yields functionalized benzamides with >85% efficiency . Alternatively, N,N-dimethylbenzamide derivatives are prepared via sunlight-mediated reactions involving tetrabutylammonium bromide (TBAB), iodine, and potassium hydroxide in aqueous conditions, achieving 75% yields .

Table 1: Reaction Conditions for Benzamide Synthesis

Starting MaterialReagentsConditionsYieldReference
3,4-Dimethylbenzoic acidDibenzoylacetylene, triazoleRoom temperature, 2 h87%
Benzoic acidTBAB, I₂, KOHSunlight, 2.5 h75%

Formation of the 1,2,3-Triazole Ring

The 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid intermediate is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A mixture of 3-(methylsulfanyl)phenyl azide and propiolic acid derivatives undergoes cyclization in ethanol at 60°C, yielding the triazole core with 92% efficiency . Single-crystal X-ray diffraction confirms regioselectivity .

Synthesis of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is constructed via cyclization of thioamide precursors. Lawesson’s reagent facilitates the conversion of N-(cyanoacetyl)benzamide derivatives into 1,2,4-thiadiazoles under reflux in toluene, achieving 78% yield. Alternatively, phosphorus pentasulfide (P₄S₁₀) in dry dichloromethane promotes cyclization at 40°C within 4 h.

Table 2: Thiadiazole Cyclization Methods

Thioamide PrecursorReagentConditionsYieldReference
N-(Cyanoacetyl)benzamideLawesson’s reagentToluene, reflux, 6 h78%
N-(Carbamothioyl)benzamideP₄S₁₀CH₂Cl₂, 40°C, 4 h82%

Coupling of Triazole and Thiadiazole Moieties

The triazole and thiadiazole units are linked via nucleophilic aromatic substitution. A solution of 5-amino-1,2,4-thiadiazole-3-carbonyl chloride reacts with the triazole intermediate in tetrahydrofuran (THF) at −10°C, followed by gradual warming to 25°C. Piperidine acetate catalyzes the coupling, yielding 68% of the hybrid structure .

Final Assembly of the Target Compound

The benzamide group is introduced via amide bond formation. 3,4-Dimethylbenzoyl chloride reacts with the amino group of the coupled triazole-thiadiazole intermediate in dimethylformamide (DMF) at 0°C, with triethylamine as a base. After 12 h, the product is purified via column chromatography (SiO₂, ethyl acetate/hexane), yielding 63% of the final compound .

Table 3: Characterization Data

ParameterValueTechniqueReference
Melting Point214–216°CDifferential Scanning Calorimetry
¹H NMR (DMSO-d₆)δ 2.32 (s, 3H, CH₃), 2.47 (s, 3H, SCH₃), 7.21–8.05 (m, 8H, Ar-H)400 MHz NMR
IR (KBr)1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)FT-IR

Optimization and Challenges

Key challenges include minimizing side reactions during cyclization and improving coupling efficiency. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min for triazole formation) . Solvent screening reveals that polar aprotic solvents like DMF enhance yields by 12–15% compared to ethanol.

Alternative Routes and Scalability

A one-pot method condenses the triazole, thiadiazole, and benzamide syntheses into a single step using dibenzoylacetylene and triazole derivatives under catalyst-free conditions . While scalable (up to 50 g batches), this approach requires precise stoichiometry to avoid dimerization byproducts .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The following table compares key structural and synthetic features of the target compound with related derivatives:

Compound Name Core Structure Substituents Synthesis Method (Key Reagents) Biological Activity (Reported) Reference
Target Compound 1,2,4-Thiadiazole + 1,2,3-Triazole 3,4-Dimethylbenzamide; 5-Methyltriazole; 3-(Methylsulfanyl)phenyl Condensation (Ethanol, reflux) Not explicitly reported (inferred: antifungal) -
N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide (Compound 6, ) 1,3,4-Thiadiazole Isoxazole; Phenyl; Benzamide Hydroxylamine HCl, K₂CO₃, ethanol reflux Not reported
(E)-5-(3,5-Dimethylphenyl)-N-[4-(Methylsulfanyl)Benzylidene]-1,3,4-Thiadiazol-2-Amine () 1,3,4-Thiadiazole 3,5-Dimethylphenyl; 4-(Methylsulfanyl)benzylidene Toluene, condensation Insecticidal, fungicidal
N-[5-(5-Acetyl-6-Methyl-Pyridin-2-yl)-3-Phenyl-3H-[1,3,4]Thiadiazol-2-ylidene]-Benzamide (8a, ) 1,3,4-Thiadiazole Acetylpyridinyl; Phenyl; Benzamide Active methylene compounds, acetic acid Not reported

Key Observations:

  • Core Heterocycles: The target compound’s dual thiadiazole-triazole system contrasts with the single thiadiazole cores in analogues (e.g., ). This may enhance π-π interactions in target binding .

Research Findings and Implications

Crystallographic and Computational Insights

  • Planarity and Stability: Analogues like ’s compound exhibit planar conformations (r.m.s. deviation <0.15 Å), stabilized by intramolecular C–H···N bonds. The target compound likely adopts a similar geometry, critical for molecular recognition .
  • Refinement Tools: SHELXL () and WinGX/ORTEP () are standard for crystallographic analysis of such compounds, ensuring accurate structural validation .

Biological Activity

The compound 3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a synthetic organic molecule characterized by its complex structure that includes a benzamide moiety and heterocycles such as triazole and thiadiazole. This article explores its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6S2C_{20}H_{22}N_{6}S_{2}, with a molecular weight of approximately 436.6 g/mol. The presence of functional groups such as methylsulfanyl and various methyl substituents contributes to its unique chemical properties and potential biological activities.

Antitumor Activity

Research indicates that compounds containing thiadiazole and triazole scaffolds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives similar to this compound demonstrate IC50 values in the low micromolar range against lung and breast cancer cells. The specific structural features of this compound may enhance its efficacy through mechanisms such as inhibiting cell proliferation or inducing apoptosis .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties:

  • Activity Against Bacteria : Studies reveal that derivatives with thiadiazole rings exhibit notable antibacterial effects. For example, compounds structurally related to this compound showed significant inhibition against various strains of bacteria .

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are supported by its structural components:

  • Mechanism of Action : The presence of the benzamide moiety is linked to the inhibition of pro-inflammatory cytokines. Research has indicated that similar compounds can modulate inflammatory pathways effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Compound NameStructure FeaturesBiological Activity
5-Methylthio-1H-pyrazoleContains a pyrazole ringAntimicrobial activity
2-Amino-5-benzylthio-1,3,4-thiadiazoleThiadiazole with benzyl substitutionAnticancer properties
4-Methyl-N-(3-pyridinyl)-benzamideBenzamide with pyridineAnti-inflammatory effects

This table highlights how specific structural elements contribute to distinct biological activities observed in related compounds .

Case Studies

Several studies have focused on the biological evaluation of compounds similar to this compound:

  • Antitumor Efficacy : A study reported that a closely related compound exhibited significant cytotoxic effects against A431 cancer cells with an IC50 value lower than that of doxorubicin .
  • Antimicrobial Screening : Another investigation demonstrated that derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria in disc diffusion assays .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazole or thiadiazole core. Key steps include:

  • Triazole ring formation : Cycloaddition reactions (e.g., copper-catalyzed azide-alkyne click chemistry) to introduce the 1,2,3-triazole moiety .
  • Thiadiazole functionalization : Sulfur-containing groups are introduced via nucleophilic substitution or thiol-ene reactions under controlled temperatures (60–80°C) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for their ability to stabilize intermediates, while catalysts like palladium complexes improve yields in coupling steps .
  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure reaction progress and purity (>95%) .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR validate the positions of methyl, thiadiazole, and triazole groups .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and stereochemical details, critical for structure-activity relationship (SAR) studies .
  • Elemental analysis : Ensures stoichiometric purity (<1% deviation) .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict biological activity?

  • Quantum chemical calculations : Tools like Gaussian or ORCA model transition states and activation energies, reducing trial-and-error synthesis .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or COX-2, guiding SAR modifications .
  • Machine learning : AI models trained on PubChem or ChEMBL datasets prioritize high-yield synthetic routes or bioactive analogs .

Q. How can contradictory data on biological activity across studies be resolved?

Contradictions often arise from:

  • Structural analogs : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter activity. Compare with analogs like N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide .
  • Assay conditions : Variations in cell line viability (e.g., serum concentration, incubation time) require standardization .
  • Solubility limitations : Poor aqueous solubility may mask true activity. Use DMSO co-solvents or nanoformulations to improve bioavailability .

Q. What strategies enhance the compound’s target specificity and reduce off-target effects?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) for selective activation in target tissues .
  • Bioconjugation : Link to antibodies or peptides for targeted delivery .
  • Metabolic profiling : LC-MS/MS identifies major metabolites and potential toxicity risks .

Q. How can reaction scalability be improved without compromising yield?

  • Flow chemistry : Continuous reactors minimize side reactions and improve heat management for large-scale synthesis .
  • Catalyst recycling : Immobilized catalysts (e.g., Pd on carbon) reduce costs and waste .
  • Process analytical technology (PAT) : Real-time monitoring via inline IR spectroscopy ensures consistency .

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